molecular formula C16H18N4O3 B2912423 methyl 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate CAS No. 2202515-03-3

methyl 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate

Cat. No. B2912423
CAS RN: 2202515-03-3
M. Wt: 314.345
InChI Key: TUPCIVMCDHVLHF-UHFFFAOYSA-N
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Description

Methyl 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate is a synthetic compound with an intriguing structure. It combines elements of both piperidine and triazole, making it a hybrid molecule. The presence of the triazole ring suggests potential biological activities, as 1,2,3-triazoles have been associated with antibacterial, antimalarial, and antiviral properties .


Synthesis Analysis

The synthesis of this compound involves a copper-catalyzed click reaction between 4-azido-7-chloroquinoline and an alkyne derivative of hydroxybenzotriazole (HOBt). The resulting quinoline-based [1,2,3]-triazole hybrid derivative was fully characterized using various spectroscopic techniques, including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and high-resolution mass spectrometry (HRMS) .


Physical And Chemical Properties Analysis

  • Drug-Likeness : Predictive modeling assessed its pharmacokinetic properties, essential for drug development .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have found significant use in drug discovery due to their diverse biological activities. Several medicinal compounds with a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs . Researchers explore the potential of this compound as a scaffold for novel drug candidates.

Anticancer Properties

The 1,2,3-triazole motif has demonstrated antiproliferative activity against cancer cells. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative effects against MV4-11 cells . Researchers investigate its mechanism of action and potential as an anticancer agent.

Antibacterial and Antifungal Activity

Heterocycles based on the 1,2,3-triazole moiety have shown antibacterial and antifungal properties . Researchers explore derivatives of methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate for their efficacy against bacterial and fungal pathogens.

Bioconjugation and Chemical Biology

The click chemistry approach, which involves the formation of 1,2,3-triazoles, is widely used for bioconjugation. Researchers functionalize biomolecules with this compound to study biological processes and develop diagnostic tools .

Fluorescent Imaging

1,2,3-Triazoles can serve as fluorescent probes due to their aromatic character and hydrogen bonding ability. Researchers explore their use in cellular imaging and diagnostics.

These applications highlight the versatility and significance of 1,2,3-triazoles, including the compound , in various scientific domains. Further research will continue to uncover novel uses and enhance our understanding of this intriguing heterocyclic motif. 🌟 .

Future Directions

: Leong, K. F., Anyanwu, M., Ai, J., Xie, Y., Gianoncelli, A., Ribaudo, G., & Coghi, P. (2022). 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2022(3), M1404. DOI: 10.3390/M1404

properties

IUPAC Name

methyl 4-[4-(triazol-2-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-23-16(22)13-4-2-12(3-5-13)15(21)19-10-6-14(7-11-19)20-17-8-9-18-20/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPCIVMCDHVLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate

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